Perfluorohexanoic acid
Overview
Description
Perfluorohexanoic acid is a fluorinated carboxylic acid derivative of hexanoic acid. It is a colorless liquid with a chemical formula of C6HF11O2 and a molar mass of 314.054 g/mol . This compound is part of the larger group of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and resistance to degradation .
Mechanism of Action
- While specific molecular targets are not well-defined, PFHxA’s primary effects are related to kidney function .
- It does not persistently bioaccumulate like many other per- and polyfluoroalkyl substances (PFAS) .
- PFHxA’s interaction with targets is not fully elucidated, but it perturbs the endocrine system, nervous system, and is linked to changes in kidney and liver weight .
- Toxicokinetic studies suggest that PFHxA exposure primarily affects the kidneys, leading to mild and reversible effects .
- PFHxA’s effects are largely limited to potential kidney effects, such as renal papillary necrosis .
- It does not exhibit carcinogenic properties or disrupt endocrine activity .
- Unlike perfluorooctanoic acid (PFOA), PFHxA does not selectively impact reproduction or development .
- PFHxA has a chronic human-health-based oral reference dose (RfD) of 0.25 mg/kg-day, calculated from rat bioassays .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability .
- PFHxA’s effects occur at much higher doses than observed for PFOA .
- Cellular and molecular effects are primarily related to kidney function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Cellular Effects
Perfluorohexanoic acid can have various effects on different types of cells. It has been found to cause changes in gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of this compound have been found to cause toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Perfluorohexanoic acid can be synthesized through the reaction of perfluorohexanoyl fluoride with water. The reaction typically occurs under controlled conditions to ensure the complete conversion of the fluoride to the acid . Industrial production methods often involve the use of fluorinated polymers, which degrade into this compound .
Chemical Reactions Analysis
Perfluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can react with strong oxidizing agents to form carbon oxides and hydrogen fluoride.
Reduction: While specific reduction reactions are less common, the compound’s stability makes it resistant to many reducing conditions.
Scientific Research Applications
Perfluorohexanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of fluorinated compounds and as a reagent in various chemical reactions.
Industry: It is used in the production of stain-resistant fabrics, paper food packaging, and carpets.
Comparison with Similar Compounds
Perfluorohexanoic acid is often compared with other PFAS compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its persistence and bioaccumulation, PFOA has a longer carbon chain compared to this compound.
Perfluorooctane sulfonic acid (PFOS): Another widely studied PFAS, PFOS is used in various industrial applications and has significant environmental persistence.
Perfluorobutane sulfonic acid (PFBS): A shorter-chain PFAS, PFBS is considered less bioaccumulative than longer-chain PFAS.
This compound is unique due to its shorter carbon chain, which results in different environmental and biological behaviors compared to its longer-chain counterparts .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUULQAPEKKVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11COOH, C6HF11O2 | |
Record name | PFHxA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031862 | |
Record name | Perfluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
157 °C | |
Record name | Perfluorohexanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15,700 mg/L at ambient temperature | |
Record name | Perfluorohexanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.49 ± 0.06 [log Psd at 298.15 K (Pa)] | |
Record name | PFHxA | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Color/Form |
Colorless liquid | |
CAS No. |
307-24-4 | |
Record name | Perfluorohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 307-24-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3031862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecafluorohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP34Q2220R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perfluorohexanoic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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